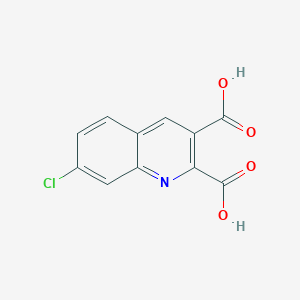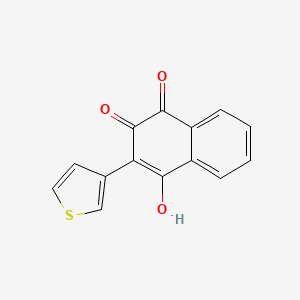
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione is a compound that belongs to the class of naphthoquinones, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method ensures the formation of the tricyclic structure with the desired substitutions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure to hydroquinone derivatives.
Substitution: The hydroxy and thiophene groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield hydroquinone derivatives.
科学的研究の応用
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential biological activities, such as anticancer and antimicrobial properties, are being explored.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxy and quinone groups can participate in redox reactions, affecting cellular processes. The thiophene ring can interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .
類似化合物との比較
Similar Compounds
4-Hydroxy-3-phenyl-naphthalene-1,2-dione: Similar structure but with a phenyl group instead of a thiophene ring.
4-Hydroxy-3-(4-methylanilino)naphthalene-1,2-dione: Contains an anilino group, showing different biological activities.
Uniqueness
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
特性
CAS番号 |
918905-42-7 |
|---|---|
分子式 |
C14H8O3S |
分子量 |
256.28 g/mol |
IUPAC名 |
4-hydroxy-3-thiophen-3-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H8O3S/c15-12-9-3-1-2-4-10(9)13(16)14(17)11(12)8-5-6-18-7-8/h1-7,15H |
InChIキー |
NCPVVVCBFLOBCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CSC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


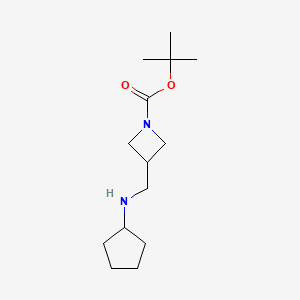


![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
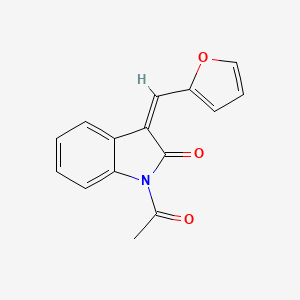

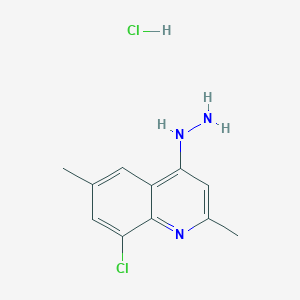


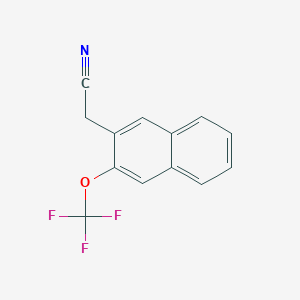
![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)

